molecular formula C8H5NO2 B1593057 4-Formyl-2-hydroxybenzonitrile CAS No. 73289-83-5

4-Formyl-2-hydroxybenzonitrile

Cat. No. B1593057
CAS RN: 73289-83-5
M. Wt: 147.13 g/mol
InChI Key: LYZMULPTDZSDTO-UHFFFAOYSA-N
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Description

“4-Formyl-2-hydroxybenzonitrile” is a chemical compound with the molecular formula C8H5NO2 . It is also known by other names such as "Benzonitrile, 4-formyl-2-hydroxy-" .


Synthesis Analysis

The synthesis of “4-Formyl-2-hydroxybenzonitrile” can be achieved through a formylation reaction . In one method, a round bottom flask was charged with 4-hydroxybenzonitrile and trifluoroacetic acid (TFA). Hexamethylenetetramine was added to the reaction mixture while stirring. After the heat evolution had ceased, the reaction mixture was heated to 90 °C and kept stirring for 8 hours .


Molecular Structure Analysis

The molecular structure of “4-Formyl-2-hydroxybenzonitrile” consists of 8 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of the compound is 147.131 .


Chemical Reactions Analysis

The chemical reactions involving “4-Formyl-2-hydroxybenzonitrile” are typically formylation reactions, which are a type of organic reaction where an organic compound is functionalized with a formyl group (-CH=O) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Formyl-2-hydroxybenzonitrile” include a density of 1.3±0.1 g/cm3, a boiling point of 337.2±32.0 °C at 760 mmHg .

Safety And Hazards

As with all chemicals, safety precautions should be taken when handling “4-Formyl-2-hydroxybenzonitrile”. These precautions include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

4-formyl-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c9-4-7-2-1-6(5-10)3-8(7)11/h1-3,5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZMULPTDZSDTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625934
Record name 4-Formyl-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formyl-2-hydroxybenzonitrile

CAS RN

73289-83-5
Record name 4-Formyl-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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